molecular formula C15H25N5O3S B12167251 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

Cat. No.: B12167251
M. Wt: 355.5 g/mol
InChI Key: JSHFSRRGBGUZGM-UHFFFAOYSA-N
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Description

4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a synthetic small molecule featuring a butan-1-one backbone substituted with two key moieties:

  • A 4,6-dimethylpyrimidin-2-ylamino group: This aromatic heterocycle contributes to hydrogen bonding and π-π stacking interactions, commonly exploited in kinase inhibitors and receptor-targeted therapies.
  • A 4-(methylsulfonyl)piperazine group: The sulfonyl group enhances solubility and metabolic stability compared to unmodified piperazines, while the piperazine ring provides conformational flexibility for receptor binding .

This compound’s design likely aims to balance pharmacokinetic properties (e.g., solubility, stability) and pharmacodynamic activity through strategic substituent placement.

Properties

Molecular Formula

C15H25N5O3S

Molecular Weight

355.5 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C15H25N5O3S/c1-12-11-13(2)18-15(17-12)16-6-4-5-14(21)19-7-9-20(10-8-19)24(3,22)23/h11H,4-10H2,1-3H3,(H,16,17,18)

InChI Key

JSHFSRRGBGUZGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)N2CCN(CC2)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the Butanone Moiety: The butanone moiety is introduced through acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best contextualized by comparing it to analogs with shared scaffolds or substituents. Below is a detailed analysis:

Structural Analogues with Modified Piperazine Substitutents

Compound Name Piperazine Substituent Key Differences Implications
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one (Target) 4-(Methylsulfonyl) Enhanced solubility and stability due to sulfonyl group; potential for strong hydrogen bonding .
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-(methylsulfanyl)butan-1-one 4-(4-Chlorophenyl)-4-hydroxypiperidine - Chlorophenyl/hydroxyl group replaces methylsulfonyl.
- Methylsulfanyl at butanone 4-position.
Reduced solubility due to hydrophobic chlorophenyl; hydroxyl may introduce metabolic liability. Methylsulfanyl (vs. sulfonyl) decreases polarity .
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) 4-(4-Trifluoromethylphenyl) - Trifluoromethylphenyl replaces methylsulfonyl.
- Thiophene replaces pyrimidine.
Trifluoromethyl enhances electron-withdrawing effects, potentially improving binding affinity but reducing solubility. Thiophene alters π-π interactions .

Analogues with Core Scaffold Variations

Compound Name Core Backbone Key Differences Implications
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - Thienopyrimidine core replaces butanone.
- Morpholinyl and benzimidazole substituents.
Expanded aromatic system may enhance kinase inhibition but increase molecular weight, affecting bioavailability .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole-substituted butanone - Pyrazole replaces pyrimidine.
- Trifluoromethylphenyl on piperazine.
Pyrazole’s smaller size and reduced hydrogen-bonding capacity may lower target specificity compared to pyrimidine .

Pharmacological and Physicochemical Trends

  • Solubility : The methylsulfonyl group in the target compound improves aqueous solubility relative to methylsulfanyl () or trifluoromethylphenyl () analogs .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than hydroxyl or thioether groups, as seen in ’s compound .
  • Binding Affinity : Arylpiperazines with electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) often exhibit stronger receptor interactions due to enhanced dipole moments .

Biological Activity

The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a heterocyclic compound with potential pharmacological applications. Its structure features a pyrimidine ring, a piperazine moiety, and a butanone side chain, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 342.43 g/mol. The compound's structure can be analyzed for its functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC15H22N4O3SC_{15}H_{22}N_{4}O_{3}S
Molecular Weight342.43 g/mol
DensityNot available
Melting PointNot available
LogPNot available

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-tubercular agent and other therapeutic applications.

Anti-Tubercular Activity

Recent research has highlighted the anti-tubercular properties of derivatives related to this compound. In a study evaluating various substituted piperazine derivatives against Mycobacterium tuberculosis, compounds with similar structural characteristics exhibited significant inhibitory activity. Specifically, compounds were found to have IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular efficacy .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human cell lines such as HEK-293 (human embryonic kidney) revealed that certain derivatives were non-toxic at effective concentrations for anti-tubercular activity . This suggests a favorable therapeutic index for further development.

The mechanisms through which 4-((4,6-dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one exerts its biological effects are still under investigation. However, similar compounds have demonstrated various modes of action:

  • Inhibition of Mycobacterial Growth : Compounds targeting essential metabolic pathways in Mycobacterium tuberculosis.
  • Interference with DNA Replication : Some pyrimidine derivatives are known to disrupt nucleic acid synthesis.
  • Modulation of Enzymatic Activity : Potential inhibition of enzymes crucial for bacterial survival.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent compounds showed IC90 values ranging from 3.73 to 40.32 μM .
  • Cytotoxicity Assessment : The safety profile was evaluated using human cell lines, confirming that the active compounds did not exhibit significant cytotoxicity at therapeutic doses .
  • Structural Analysis : Crystal structure analysis has provided insights into the geometric parameters and bonding interactions within the compound, which are critical for understanding its reactivity and interaction with biological targets .

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